molecular formula C17H25ClN2O3S B6612298 Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- CAS No. 524719-46-8

Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-

Cat. No.: B6612298
CAS No.: 524719-46-8
M. Wt: 372.9 g/mol
InChI Key: CFVOUPJKHJNMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- is a chemical compound belonging to the class of piperazine derivatives. Piperazine itself is a versatile heterocyclic amine, and its derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- typically involves the following steps:

  • Starting Materials: The synthesis begins with piperazine and 3-chloro-4-methoxybenzenesulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

  • Cyclization: The piperazine ring is formed through a cyclization reaction, often facilitated by a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives or other oxidized products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.

  • Reduction Products: Piperazine derivatives with reduced functional groups.

  • Substitution Products: Substituted piperazine derivatives with various nucleophiles attached.

Scientific Research Applications

Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.

  • Medicine: Piperazine derivatives are known for their potential therapeutic properties, including antipsychotic, anticonvulsant, and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a ligand for various receptors, influencing signaling pathways and cellular responses. The cyclohexyl ring may contribute to the compound's binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

  • Piperazine, 1-(4-methoxyphenyl)-

  • Piperazine, 1-(3-chlorophenyl)-

  • Piperazine, 1-(2-methoxyphenyl)-

Uniqueness: Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- is unique due to its specific structural features, such as the presence of the sulfonyl group and the cyclohexyl ring

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-cyclohexylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-23-17-8-7-15(13-16(17)18)24(21,22)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVOUPJKHJNMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172889
Record name Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524719-46-8
Record name Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524719-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.